molecular formula C9H13NO5 B055435 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid CAS No. 86023-17-8

2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid

Cat. No.: B055435
CAS No.: 86023-17-8
M. Wt: 215.2 g/mol
InChI Key: YPCIKCQPODDZAT-UHFFFAOYSA-N
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Description

2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is a complex organic compound with the molecular formula C9H13NO5 and a molecular weight of 215.21 g/mol This compound is characterized by a cyclopentane ring substituted with a nitromethyl group, a methyl group, and a carboxylic acid group

Preparation Methods

The synthesis of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid involves multiple steps, typically starting with the preparation of the cyclopentane ringThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Reagents like sodium azide (NaN3) can be used for such transformations.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or ketones .

Scientific Research Applications

2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes due to its stability and reactivity.

Mechanism of Action

The exact mechanism of action of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is not fully understood. it is believed to involve the inhibition of key enzymes and signaling pathways. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression regulation. Additionally, it may inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.

Comparison with Similar Compounds

2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid can be compared with other cyclopentane derivatives, such as:

    2-[3-Methyl-2-(aminomethyl)-5-oxocyclopentyl]acetic acid:

    2-[3-Methyl-2-(hydroxymethyl)-5-oxocyclopentyl]acetic acid:

The uniqueness of this compound lies in its nitromethyl group, which imparts distinct reactivity and potential biological activities .

Properties

IUPAC Name

2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-5-2-8(11)6(3-9(12)13)7(5)4-10(14)15/h5-7H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCIKCQPODDZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C1C[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392023
Record name [3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86023-17-8
Record name [3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-(1α ,2β ,3α )-(+)-3-Methyl-2-nitromethyl-5-oxocyclopentaneacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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